molecular formula C16H15NO4 B13183822 (2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid

(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid

Cat. No.: B13183822
M. Wt: 285.29 g/mol
InChI Key: REGLSVUSLMXRLH-FNORWQNLSA-N
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Description

(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid is an organic compound that features a methoxy group, a pyridinylmethoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-hydroxypyridine.

    Formation of Pyridinylmethoxy Intermediate: 3-hydroxypyridine is reacted with a suitable alkylating agent to form 3-(pyridin-3-ylmethoxy)benzaldehyde.

    Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with acrylic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The pyridinylmethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-[4-hydroxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid.

    Reduction: Formation of 3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-methoxyphenyl]acrylic acid: Lacks the pyridinylmethoxy group.

    (2E)-3-[4-hydroxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid is unique due to the presence of both methoxy and pyridinylmethoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

(E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H15NO4/c1-20-14-6-4-12(5-7-16(18)19)9-15(14)21-11-13-3-2-8-17-10-13/h2-10H,11H2,1H3,(H,18,19)/b7-5+

InChI Key

REGLSVUSLMXRLH-FNORWQNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)OCC2=CN=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OCC2=CN=CC=C2

Origin of Product

United States

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